c-Myc inhibitor 11, also known by its chemical name as a thiazolidinone compound, is a small molecule designed to inhibit the c-Myc oncogene, which plays a critical role in cell proliferation and cancer progression. The c-Myc protein, a transcription factor, is often overexpressed in various cancers, making it a significant target for therapeutic intervention. This inhibitor specifically disrupts the interaction between c-Myc and its partner protein Max, thereby preventing the transactivation of c-Myc target genes involved in tumorigenesis.
The compound is classified as a small molecule inhibitor and has been identified through various screening processes aimed at finding effective inhibitors of c-Myc. It is commercially available through suppliers like Sigma-Aldrich, which provides detailed specifications including its empirical formula, molecular weight, and structural data . The compound has been studied for its biological activity against different cancer cell lines, showcasing its potential as a therapeutic agent.
The synthesis of c-Myc inhibitor 11 involves several key steps typically found in organic synthesis. The compound's synthesis may include:
Technical details regarding specific reaction conditions (temperature, solvents used, reaction times) are crucial for reproducibility and yield optimization but are not always disclosed in public literature.
The molecular structure of c-Myc inhibitor 11 can be represented by its empirical formula with a molecular weight of approximately 249.35 g/mol. Its structural characteristics include:
The InChI key for this compound is SVXDHPADAXBMFB-JXMROGBWSA-N, which allows for easy identification in chemical databases .
The primary chemical reaction involving c-Myc inhibitor 11 is its binding to the c-Myc protein, specifically targeting the bHLH (basic Helix-Loop-Helix) domain. This interaction inhibits the formation of the c-Myc-Max dimer essential for DNA binding and transcriptional activation.
Technical details of these interactions often involve:
The mechanism of action of c-Myc inhibitor 11 primarily revolves around its ability to disrupt the dimerization of c-Myc with Max. By preventing this interaction, the inhibitor effectively reduces the transcriptional activity of c-Myc on target genes that promote cell proliferation and survival.
Key points regarding its mechanism include:
The physical properties of c-Myc inhibitor 11 include:
Chemical properties relevant to its function include:
These properties are crucial for understanding how the compound behaves under physiological conditions.
c-Myc inhibitor 11 has several significant applications in scientific research and potential therapeutic development:
CAS No.:
CAS No.:
CAS No.: 59384-04-2